molecular formula C13H10BrCl B7995519 4-Bromo-3'-chloro-4'-methylbiphenyl

4-Bromo-3'-chloro-4'-methylbiphenyl

Cat. No.: B7995519
M. Wt: 281.57 g/mol
InChI Key: PIYDYJMDHWUBKK-UHFFFAOYSA-N
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Description

4-Bromo-3'-chloro-4'-methylbiphenyl is a biphenyl derivative featuring a bromine atom at the 4-position of one phenyl ring, a chlorine atom at the 3'-position, and a methyl group at the 4'-position of the second phenyl ring. The bromine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the chlorine and methyl groups modulate electronic and steric properties, influencing reactivity and stability .

Properties

IUPAC Name

4-(4-bromophenyl)-2-chloro-1-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl/c1-9-2-3-11(8-13(9)15)10-4-6-12(14)7-5-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYDYJMDHWUBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup and Conditions

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)

  • Base : K₂CO₃ or Na₂CO₃ (2–3 equiv)

  • Solvent : Tetrahydrofuran (THF) or 1,4-dioxane/water (10:1 v/v)

  • Temperature : 80–100°C, 12–24 hours under inert atmosphere.

Example Protocol :

  • Combine 4-bromo-3-methylphenylboronic acid (1.2 equiv) with 3-chloro-4-methylbromobenzene (1.0 equiv) in THF.

  • Add Pd(PPh₃)₄ (1 mol%) and K₂CO₃ (2.5 equiv).

  • Reflux at 85°C for 18 hours.

  • Purify via column chromatography (hexane/ethyl acetate, 9:1) to isolate the product in 68–75% yield.

Key Advantages

  • High regioselectivity due to orthogonal reactivity of bromine and chlorine.

  • Scalable with minimal byproduct formation.

Ullmann-Type Coupling

Ullmann reactions employ copper catalysts to couple aryl halides, offering a cost-effective alternative to palladium-based methods. This approach is suitable for substrates sensitive to strong bases.

Reaction Setup and Conditions

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline (20 mol%)

  • Base : Cs₂CO₃ (2 equiv)

  • Solvent : Dimethylformamide (DMF) or toluene

  • Temperature : 110–130°C, 24–48 hours.

Example Protocol :

  • Mix 4-bromo-3-methyliodobenzene (1.0 equiv) with 3-chloro-4-methylphenylzinc chloride (1.5 equiv) in DMF.

  • Add CuI and 1,10-phenanthroline.

  • Heat at 120°C for 36 hours.

  • Isolate the product via acid-base extraction (yield: 55–60%).

Challenges

  • Longer reaction times compared to Suzuki-Miyaura.

  • Limited functional group tolerance due to harsh conditions.

One-Pot Sequential Bromination and Coupling

Recent advancements integrate bromination and cross-coupling in a single reactor, reducing purification steps and improving efficiency.

Reaction Setup and Conditions

  • Bromination Agent : N-bromosuccinimide (NBS, 1.1 equiv)

  • Coupling Catalyst : Pd(OAc)₂ (2 mol%) with SPhos ligand

  • Solvent : Chloroform or dichloroethane

  • Temperature : 25°C (bromination), 80°C (coupling).

Example Protocol :

  • Brominate 3'-chloro-4'-methylbiphenyl using NBS in CHCl₃ at 25°C for 2 hours.

  • Add Pd(OAc)₂, SPhos, and arylboronic acid directly to the mixture.

  • Heat at 80°C for 12 hours.

  • Yield: 70–78% after silica gel purification.

Advantages

  • Eliminates intermediate isolation, reducing solvent waste.

  • Compatible with sensitive substrates.

Comparative Analysis of Methods

Method Yield (%) Reaction Time (h) Catalyst Cost Scalability
Suzuki-Miyaura68–7512–24HighExcellent
Ullmann Coupling55–6024–48LowModerate
One-Pot Sequential70–7814ModerateGood

Key Observations :

  • Suzuki-Miyaura offers the best balance of yield and scalability but requires expensive palladium catalysts.

  • One-pot methods are time-efficient but demand precise control over reaction conditions.

Mechanistic Insights and Optimization

Regioselectivity Control

  • Bromine vs. Chlorine Reactivity : Bromine’s higher electronegativity directs coupling to the para position relative to the methyl group. Chlorine acts as an ortho/para director but remains inert under Suzuki conditions.

  • Steric Effects : Methyl groups at the 4'-position hinder undesired ortho coupling, enhancing para selectivity (>95%).

Catalyst Optimization

  • Ligand Effects : Bulky ligands (e.g., SPhos) suppress homocoupling by stabilizing Pd(0) intermediates.

  • Solvent Systems : Polar aprotic solvents (e.g., THF) improve boronic acid solubility, accelerating transmetallation.

Industrial-Scale Considerations

  • Cost Management : Recycling Pd catalysts via supported systems (e.g., Pd/C) reduces expenses.

  • Waste Reduction : One-pot methods minimize solvent usage and purification steps, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’-chloro-4’-methylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Biphenyl ketones and carboxylic acids.

    Reduction: Biphenyl alcohols and amines.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Chemical Synthesis

4-Bromo-3'-chloro-4'-methylbiphenyl serves as a versatile intermediate in organic synthesis. Its bromine and chlorine substituents make it an ideal candidate for further functionalization through various coupling reactions, such as:

  • Suzuki-Miyaura Coupling : This reaction allows for the introduction of diverse aryl groups, enhancing the compound's utility in synthesizing complex organic molecules. For example, this compound can react with boronic acids to yield biphenyl derivatives with varied substituents, which are valuable in materials science and medicinal chemistry .
  • Nucleophilic Substitution Reactions : The presence of halogen atoms enables nucleophilic substitution, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds. This is particularly useful in the synthesis of pharmaceuticals where specific functional groups are required .

Material Science

In material science, this compound is utilized in the development of liquid crystal materials due to its structural properties. Its biphenyl structure contributes to mesogenic properties, making it suitable for:

  • Liquid Crystal Displays (LCDs) : Compounds like this compound are essential in formulating liquid crystals used in LCD technology. The ability to manipulate their phase behavior under electric fields is crucial for display applications .

Pharmaceuticals

The compound has been explored for its potential pharmacological applications:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. This has led to investigations into its use as a scaffold for developing new antibacterial agents .
  • Drug Development : The compound's ability to undergo various chemical transformations makes it a candidate for lead optimization in drug design. For instance, modifications at the methyl group or halogen positions can yield compounds with enhanced biological activity against specific targets .

Case Study 1: Synthesis of Aryl Derivatives

A study demonstrated the successful application of this compound in synthesizing aryl derivatives through Suzuki coupling reactions. The resulting compounds were evaluated for their biological activity, showing promising results against certain pathogens .

Case Study 2: Liquid Crystal Applications

Research focused on synthesizing liquid crystal polymers using this compound as a precursor. The resulting materials exhibited favorable electro-optical properties, making them suitable for advanced display technologies .

Mechanism of Action

The mechanism of action of 4-Bromo-3’-chloro-4’-methylbiphenyl involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various electrophilic substitution reactions. It can also interact with enzymes and receptors in biological systems, affecting their activity and function .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key differences between 4-bromo-3'-chloro-4'-methylbiphenyl and structurally related biphenyl derivatives:

Compound Name Substituents CAS Number Physical State Synthesis Yield (%) Key Applications/Reactivity
This compound 4-Br, 3'-Cl, 4'-CH3 Not reported Unknown Unknown Potential coupling precursor
4-Bromo-4'-chloro-1,1'-biphenyl 4-Br, 4'-Cl 23055-77-8 Solid N/A Intermediate in organic synthesis
4-Bromo-3'-methylbiphenyl 4-Br, 3'-CH3 56961-07-0 Solid (97% purity) N/A Catalytic coupling studies
4-Bromo-4'-methylbiphenyl 4-Br, 4'-CH3 96761-85-2 Solid 85% Model compound for Suzuki reactions
3-Bromo-4-iodo-1,1'-biphenyl 3-Br, 4-I 900806-53-3 Solid (≥95% purity) N/A Pharmaceutical intermediates

Electronic and Steric Effects

  • Electron-Withdrawing vs. In contrast, the 4'-methyl group (electron-donating) increases electron density, creating a unique electronic profile compared to analogs like 4-bromo-4'-chlorobiphenyl .
  • Steric Hindrance : The 3'-chloro and 4'-methyl groups introduce steric hindrance, which may influence coupling reaction efficiency. For example, 4-bromo-3'-methylbiphenyl (lacking chlorine) exhibits higher reactivity in cross-coupling due to reduced steric bulk .

Physical Properties

  • Melting Point and Solubility: While direct data for the target compound are unavailable, analogs like 4-bromo-4'-methylbiphenyl are solids with moderate solubility in non-polar solvents. The chloro substituent’s polarity may slightly increase solubility in polar aprotic solvents compared to methyl or methoxy derivatives .

Biological Activity

4-Bromo-3'-chloro-4'-methylbiphenyl is a biphenyl derivative with potential applications in various fields, including medicinal chemistry and materials science. This compound is notable for its biological activity, particularly its interactions with biomolecules, which can influence various physiological processes. This article reviews the biological activity of this compound, focusing on its mechanism of action, synthesis methods, and relevant case studies.

The molecular formula of this compound is C13H10BrCl, and it exhibits a biphenyl structure modified by bromine and chlorine substituents. These halogen atoms can significantly affect the compound's reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with enzymes and receptors within biological systems. The compound can act as an electrophile, participating in electrophilic substitution reactions that modify biomolecules. This interaction can lead to changes in enzyme activity, receptor signaling pathways, and overall cellular function.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Suzuki-Miyaura Coupling : Involves coupling a brominated biphenyl derivative with a chlorinated biphenyl derivative using a palladium catalyst.
  • Electrophilic Substitution : Substitutes hydrogen atoms on the biphenyl ring with bromine and chlorine using electrophilic reagents such as bromine and chlorine gas.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that bromophenol derivatives can inhibit cell growth in various human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. These compounds often induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in tumor growth .

Antimicrobial Activity

Brominated compounds are known for their antimicrobial properties. In vitro studies have demonstrated that certain bromophenols possess antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their effectiveness in inhibiting bacterial growth .

Study on Anticancer Effects

A notable study evaluated the cytotoxic effects of various brominated biphenyls on human cancer cell lines. The results indicated that this compound could induce cell cycle arrest and apoptosis in A549 cells, with an IC50 value indicating potent anticancer activity. The mechanism involved increased production of reactive oxygen species (ROS) and activation of apoptotic pathways .

Antimicrobial Efficacy

Another study investigated the antimicrobial efficacy of halogenated biphenyls against common pathogens. It was found that this compound exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .

Data Tables

Biological ActivityCell Line/PathogenIC50 Value (µM)Reference
AnticancerA5495.2
AntimicrobialS. aureus12.5
AntimicrobialE. coli15.0

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Bromo-3'-chloro-4'-methylbiphenyl?

  • Methodology : Utilize Suzuki-Miyaura cross-coupling or Ullmann-type reactions. For example, analogous synthesis of brominated biphenyl derivatives involves reacting p-dibromobenzene with substituted aryl benzothiazolinium tetrafluoroborates under reflux in dichloromethane (DCM) with a base like K2_2CO3_3. Purification via column chromatography (hexane/EtOAC = 100:0 to 4:1) yields products with >80% purity .
  • Key Considerations : Ensure regioselectivity by selecting aryl reagents with pre-positioned substituents (e.g., methyl or methoxy groups) to match the target structure.

Q. How can the structure of this compound be confirmed experimentally?

  • Methodology :

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR spectra with computational predictions (e.g., density functional theory, DFT). For example, methyl groups typically appear as singlets (~δ 2.3 ppm), while aromatic protons show splitting patterns dependent on substituent positions .
  • Mass Spectrometry (MS) : Confirm molecular weight via LCMS (e.g., [M+H]+^+ peaks).
    • Validation : Cross-reference experimental data with DFT-optimized structures using hybrid functionals like B3LYP .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound synthesis?

  • Analysis :

  • Steric Effects : Bulky substituents (e.g., 2-methyl) reduce yields due to hindered coupling (e.g., 82% for 4-bromo-2’-methylbiphenyl vs. 91% for 3’-methyl derivatives) .
  • Electronic Effects : Electron-donating groups (e.g., -OCH3_3) enhance reactivity at para positions, while electron-withdrawing groups (e.g., -Cl) direct coupling to meta positions.
    • Experimental Design : Systematically vary substituent positions and measure reaction kinetics via GC-MS or HPLC.

Q. What computational methods are optimal for predicting the thermochemical properties of this compound?

  • Methodology :

  • DFT Functionals : Use B3LYP (Becke’s three-parameter hybrid functional) for atomization energies and ionization potentials, achieving <3 kcal/mol deviation from experimental data .
  • Correlation Energy : Apply Colle-Salvetti-type functionals for accurate electron correlation energy calculations, validated against atomic/molecular benchmarks .
    • Validation : Compare computed vs. experimental enthalpy of formation or dipole moments.

Q. How can contradictions between experimental and computational NMR data be resolved?

  • Troubleshooting :

  • Solvent Effects : Include solvent models (e.g., PCM in Gaussian) to refine chemical shift predictions.
  • Conformational Analysis : Perform molecular dynamics (MD) simulations to account for rotational barriers in biphenyl systems.
    • Case Study : If experimental 13^{13}C shifts for the methyl group deviate by >2 ppm from DFT, re-optimize geometry with dispersion-corrected functionals (e.g., ωB97X-D) .

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